2-Oxo-2,3-dihydro-1H-imidazole-1-carboxamide
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Overview
Description
1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- is a heterocyclic organic compound that features an imidazole ring fused with a carboxamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- can be synthesized through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods: Industrial production of 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, acyl halides.
Condensation reagents: Aldehydes, ketones, carboxylic acids.
Major Products Formed:
Oxidation products: Imidazole derivatives with various functional groups.
Reduction products: Amine derivatives.
Substitution products: Imidazole derivatives with substituted functional groups.
Condensation products: Larger heterocyclic compounds.
Scientific Research Applications
1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA interaction: The compound can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- can be compared with other similar compounds, such as:
Imidazole: A simpler compound with a similar ring structure but lacking the carboxamide group.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Thiazole: Contains a sulfur atom in the ring, leading to different reactivity and biological activities.
Oxazole: Contains an oxygen atom in the ring, influencing its chemical behavior and applications.
Uniqueness: 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- is unique due to its specific combination of an imidazole ring and a carboxamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61224-24-6 |
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Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-oxo-1H-imidazole-3-carboxamide |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)7-2-1-6-4(7)9/h1-2H,(H2,5,8)(H,6,9) |
InChI Key |
ZZWXKZOJQNEQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N1)C(=O)N |
Origin of Product |
United States |
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